molecular formula C18H24N2O B5007680 2-(1-adamantyl)-N-(3-pyridinylmethyl)acetamide

2-(1-adamantyl)-N-(3-pyridinylmethyl)acetamide

Cat. No. B5007680
M. Wt: 284.4 g/mol
InChI Key: UQAOPMFTLALTDN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(1-adamantyl)-N-(3-pyridinylmethyl)acetamide, commonly known as ADMET, is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. It is a small molecule that belongs to the class of N-acylpyridine-2-carboxamides, which has been shown to exhibit promising pharmacological properties. In

Mechanism of Action

The exact mechanism of action of ADMET is not fully understood. However, it has been reported to interact with various molecular targets, including tubulin, histone deacetylase, and beta-amyloid. ADMET has also been shown to modulate the activity of various signaling pathways, such as the PI3K/Akt pathway, the MAPK pathway, and the NF-kappaB pathway.
Biochemical and Physiological Effects:
ADMET has been shown to exhibit various biochemical and physiological effects, including anti-proliferative, anti-inflammatory, anti-oxidant, and neuroprotective effects. ADMET has also been reported to improve glucose uptake and insulin sensitivity in animal models of type 2 diabetes.

Advantages and Limitations for Lab Experiments

One of the advantages of using ADMET in lab experiments is its high potency and selectivity towards its molecular targets. ADMET is also relatively easy to synthesize and purify, making it an attractive candidate for drug development. However, one of the limitations of using ADMET in lab experiments is its poor solubility in aqueous solutions, which can limit its bioavailability and efficacy.

Future Directions

There are several future directions for ADMET research. One direction is to further explore its potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. Another direction is to develop novel ADMET derivatives with improved pharmacological properties, such as increased solubility and bioavailability. Additionally, ADMET can be used as a molecular probe to study the molecular mechanisms underlying various diseases, which can lead to the identification of novel therapeutic targets.

Synthesis Methods

The synthesis of ADMET involves the reaction of 1-adamantylamine with 3-pyridinecarboxaldehyde in the presence of acetic acid, followed by the addition of acetic anhydride and triethylamine. The resulting product is then purified by column chromatography to obtain pure ADMET. This method has been reported to yield ADMET in good to excellent yields and is relatively simple to perform.

Scientific Research Applications

ADMET has been extensively studied for its potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. In cancer research, ADMET has been shown to exhibit potent anti-proliferative activity against different cancer cell lines, including breast, lung, and prostate cancer cells. ADMET has also been reported to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis.
In Alzheimer's disease research, ADMET has been shown to inhibit the aggregation of amyloid beta peptides, which are believed to play a crucial role in the pathogenesis of Alzheimer's disease. ADMET has also been reported to improve cognitive function in animal models of Alzheimer's disease.
In Parkinson's disease research, ADMET has been shown to protect dopaminergic neurons from oxidative stress-induced cell death. ADMET has also been reported to improve motor function in animal models of Parkinson's disease.

properties

IUPAC Name

2-(1-adamantyl)-N-(pyridin-3-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N2O/c21-17(20-12-13-2-1-3-19-11-13)10-18-7-14-4-15(8-18)6-16(5-14)9-18/h1-3,11,14-16H,4-10,12H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQAOPMFTLALTDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)CC(=O)NCC4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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